4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid
Description
4-[bis(2-chloroethyl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a bis(2-chloroethyl)sulfamoyl group at the para position. This compound is structurally related to nitrogen mustard derivatives, which are known for their alkylating properties and use in chemotherapy . The sulfamoyl group (-SO₂NH-) distinguishes it from analogs with amino (-NH-) or other substituents, influencing its stability, solubility, and bioactivity.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c12-5-7-14(8-6-13)19(17,18)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMLIHJSNXUOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves several steps. One common synthetic route includes the reaction of benzoic acid with bis(2-chloroethyl)sulfamide under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
4-[Bis(2-chloroethyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The sulfamoyl group in 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid introduces distinct electronic and steric effects compared to analogs with amino or other substituents:
Key Observations :
- The amino group (-NH-) in 4-[bis(2-chloroethyl)amino]benzoic acid facilitates rapid activation by carboxypeptidase G2 (CPG2), making it suitable for ADEPT .
- Prodrugs with glutamic acid (e.g., 4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid) exhibit prolonged stability in circulation, enabling tumor-selective activation .
Pharmacokinetic and Pharmacodynamic Differences
Half-Life and Stability:
- 4-[bis(2-chloroethyl)amino]benzoic acid: Half-life of 10 h in PBS (pH 7.4) at 37°C .
- Prodrug (4-[bis(2-chloroethyl)amino]benzoyl-L-glutamic acid): Half-life of 26 h under the same conditions, ensuring delayed release .
- Sulfamoyl analogs: While specific data are unavailable, sulfamoyl-containing compounds (e.g., 4-(3-(sulfamoyloxy)phenoxy)benzoic acid) typically exhibit enhanced aqueous solubility and thermal stability due to the sulfonamide group .
Cytotoxic Activity:
- The amino analog demonstrates potent cytotoxicity upon activation, with IC₅₀ values in the nanomolar range against tumor cells .
- Sulfamoyl derivatives may exhibit reduced alkylating activity due to decreased electrophilicity of the mustard group, though this requires experimental validation.
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]benzoic acid (CAS No. 832742-36-6) is a synthetic compound notable for its significant biological activity, particularly in the field of medicinal chemistry. Its structure includes a benzoic acid moiety substituted with a sulfamoyl group and two chloroethyl groups, leading to its classification as an alkylating agent. This compound has garnered attention for its potential applications as an anticancer agent due to its ability to interact with DNA.
The primary mechanism of action of this compound involves alkylation of DNA , which disrupts DNA replication and transcription, ultimately leading to cellular apoptosis. The compound forms adducts with DNA, which can result in cross-linking, thereby inhibiting the normal function of the genetic material. Studies indicate that this compound exhibits a higher reactivity with single-stranded DNA compared to double-stranded DNA, suggesting a potential mutagenic effect.
Anticancer Properties
Research has demonstrated that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The following table summarizes the IC50 values of this compound against different cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Moderate inhibition |
| A2058 | 3.8 | Strong inhibition |
| Hep-G2 | 4.5 | Moderate inhibition |
Enzyme Inhibition
In addition to its anticancer properties, derivatives of this compound have been explored for their inhibitory effects on various enzymes. One notable target is cytosolic phospholipase A₂α , which plays a critical role in inflammatory processes. The ability to inhibit this enzyme suggests potential applications in treating inflammatory diseases.
Study on Antitumor Activity
A recent study evaluated the antitumor activity of this compound in vitro using several human cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in melanoma (A2058) and breast cancer (MCF-7) cells. Flow cytometry analysis revealed that the compound induced apoptosis in these cells, confirming its potential as an effective chemotherapeutic agent.
Comparative Analysis with Other Compounds
The following table compares this compound with other known anticancer agents:
| Compound | Mechanism | IC50 Value (µM) | Notes |
|---|---|---|---|
| This compound | Alkylating agent | Varies by cell line | Significant apoptosis induction |
| Chlorambucil | Alkylating agent | 5-10 | Established chemotherapy for CLL |
| Cisplatin | DNA cross-linker | 0.5-10 | Widely used in various cancers |
This comparison highlights the unique positioning of this compound within a class of compounds known for their therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling benzoic acid mustard chloride with a glutamic acid derivative (e.g., L-glutamic acid dibenzyl ester), followed by catalytic hydrogenation to remove protective groups . Key factors include:
- Temperature control : Hydrogenation at 0°C minimizes side reactions.
- Catalyst selection : Pd/C is commonly used for efficient debenzylation.
- Purification : Dialysis against PBS ensures removal of unreacted reagents.
Yield optimization requires monitoring stoichiometric ratios and reaction time, with typical yields exceeding 70% under controlled conditions .
Q. How does pH and temperature affect the stability of this compound in aqueous media?
Stability data (Table 1) highlights critical parameters for storage and experimental design:
| Condition | Half-life (h) | Source |
|---|---|---|
| PBS, pH 7.4, 37°C | 26 | |
| PBS, pH 7.4, 0°C | >72 | |
| Acidic media (pH < 5) | <12 |
For long-term stability, store at 0°C in neutral buffers. Avoid freeze-thaw cycles to prevent hydrolysis.
Advanced Research Questions
Q. What methodologies are recommended to evaluate the enzymatic activation kinetics of this prodrug by carboxypeptidase G2 (CPG2)?
CPG2-mediated activation follows Michaelis-Menten kinetics. Key steps include:
In vitro assays : Incubate prodrug with purified CPG2 (0.1–10 µg/mL) in PBS (pH 7.4) at 37°C.
HPLC monitoring : Quantify released 4-[bis(2-chloroethyl)amino]benzoic acid (active drug) using reverse-phase chromatography .
Kinetic parameters : Calculate (substrate affinity) and (activation rate). Reported values range from 5–20 µM, depending on enzyme source .
Troubleshooting tip : Include protease inhibitors to prevent CPG2 degradation in cell lysate assays.
Q. How can researchers resolve discrepancies in cytotoxicity data across different tumor cell lines?
Discrepancies often arise from variability in:
- CPG2 expression levels : Use immunoblotting to quantify enzyme activity in cell lines .
- Prodrug uptake efficiency : Compare intracellular prodrug concentrations via LC-MS.
- Redox environment : The active drug’s efficacy depends on cellular glutathione levels; pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and enhance cytotoxicity .
Control experiments should include CPG2-negative cell lines to confirm enzyme-specific activation.
Q. What strategies improve the tumor-selective activation of this prodrug in vivo?
Two approaches are validated:
Antibody-directed enzyme prodrug therapy (ADEPT) : Conjugate CPG2 to tumor-specific antibodies (e.g., anti-CEA) to localize enzyme activity .
Dual-prodrug systems : Incorporate hypoxia-sensitive moieties (e.g., nitroaromatic groups) for activation in low-oxygen tumor microenvironments.
Key metric : Tumor-to-plasma drug concentration ratios >10:1 indicate successful targeting .
Methodological Challenges and Solutions
Q. How to mitigate nonspecific hydrolysis of the prodrug during in vivo circulation?
- Structural modifications : Introduce steric hindrance near the sulfamoyl group (e.g., methyl substituents) to reduce plasma esterase activity .
- Co-administration of inhibitors : Use reversible inhibitors (e.g., PMSF) to block serum hydrolases transiently.
- Encapsulation : Liposomal formulations increase prodrug half-life from 26 h to >48 h .
Q. What analytical techniques are critical for quantifying prodrug and active drug in biological matrices?
- LC-MS/MS : Enables simultaneous quantification with LOQ < 1 ng/mL. Use deuterated internal standards for accuracy .
- Immunoassays : ELISA kits specific to the active drug (e.g., 4-[bis(2-chloroethyl)amino]benzoic acid) allow high-throughput screening .
Data Contradiction Analysis
Q. Why do some studies report divergent IC50 values for the active drug?
Variability stems from:
- Assay conditions : Serum proteins in culture media bind the hydrophobic active drug, reducing effective concentrations. Use serum-free media for consistency.
- Cell cycle synchronization : Proliferating cells (S-phase) show higher sensitivity due to alkylating agent mechanism .
Emerging Applications
Q. Can this compound serve as a scaffold for metal-organic frameworks (MOFs) or enzyme inhibitors?
Yes. The sulfamoyl group chelates metal ions (e.g., Zn²⁺, Cu²⁺), enabling MOF synthesis for drug delivery . For enzyme inhibition:
- Modify the benzoic acid moiety to target α-glucosidase/α-amylase (antidiabetic applications) .
- Replace chloroethyl groups with fluorinated analogs to enhance blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
